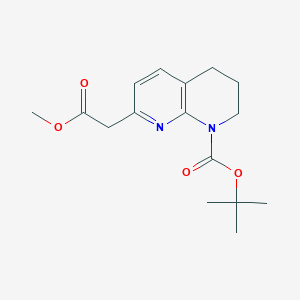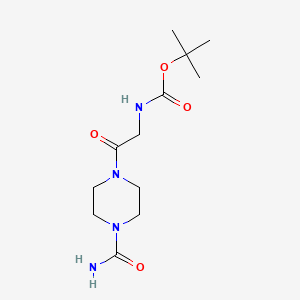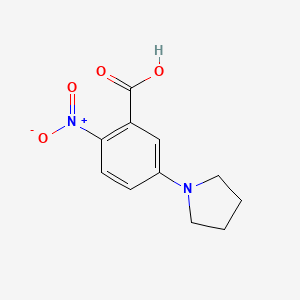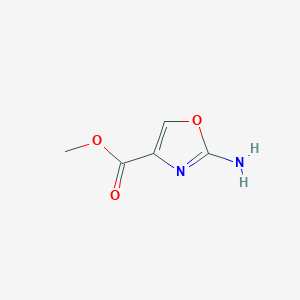
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde
Übersicht
Beschreibung
The compound is an organic compound based on its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached, and an oxoacetaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) also attached .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with various groups attached. The exact structure would depend on the positions of the methyl groups and the oxoacetaldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with various chemicals .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The compound 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has been explored in the field of organic synthesis and catalysis. For instance, Fontaine et al. (1995) demonstrated the use of dirhodium complexes in catalyzing the selective dimerization of phenylacetaldehyde, a reaction that could potentially involve compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde (Fontaine, Demonceau, Messere, Noels, Peris, & Lahuerta, 1995). Similarly, the work by Gutsulyak and Nikonov (2012) on the chemoselective reduction of acid chlorides to aldehydes using dimethylphenylsilane highlights the potential of derivatives of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in synthetic chemistry (Gutsulyak & Nikonov, 2012).
Luminescence Sensing
In the domain of sensing, Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are sensitive to benzaldehyde-based derivatives. This research suggests potential applications of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in the development of fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Environmental Analysis
Houdier et al. (2000) developed a novel fluorescent probe for the detection of carbonyl compounds in water samples. The application of such probes can be extended to derivatives like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde, providing a method for the sensitive detection of environmental pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).
Pharmaceutical Research
In pharmaceutical research, the use of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde derivatives could be significant. For example, Noubade et al. (2009) synthesized N-anthranilic acid derivatives, which could incorporate compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde for potential therapeutic applications (Noubade, Prasad, Kumar, & Udupi, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNGAWJRQUYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972203 | |
| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde | |
CAS RN |
56750-80-2 | |
| Record name | NSC156300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















